molecular formula C9H10N4O2 B1473668 Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 862980-71-0

Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No. B1473668
M. Wt: 206.2 g/mol
InChI Key: NZLKJTKZWFVCLS-UHFFFAOYSA-N
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Description

Triazolo-pyridine derivatives are a class of nitrogen-containing heterocyclic compounds. They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of triazolo-pyridine derivatives often involves aromatic nucleophilic substitution . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving triazolo-pyridine derivatives are diverse and depend on the specific compound and the conditions. For example, some triazolo-pyridine derivatives can undergo reactions with isocyanates .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolo-pyridine derivatives can vary widely depending on the specific compound. For example, some compounds in this class are solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Techniques : The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Meyer et al. (1980) described the total synthesis of 6-amino-1,2,3-triazolo[4,5-c]pyridin-4(5H)one and related compounds using base-catalyzed ring closure techniques (Meyer et al., 1980).

  • Formation of Antimicrobial Compounds : Govori et al. (2009) synthesized derivatives like 8-amino-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione, showing good yields and potential antimicrobial properties (Govori et al., 2009).

  • Creation of Diverse Derivatives : Brodbeck et al. (2003) described the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, emphasizing the compound's role in generating a variety of derivatives for potential biological activities (Brodbeck et al., 2003).

  • Potential in Drug Synthesis : Kumar and Mashelkar (2008) worked on synthesizing novel derivatives of 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine, indicating the compound's utility in forming structures with potential drug applications (Kumar & Mashelkar, 2008).

Biochemical and Biological Applications

  • Inhibitory Activity in Biochemistry : Guba et al. (2004) explored the inhibitory activity of 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amide derivatives on human adenosine receptors, demonstrating the compound's significance in biochemical research (Guba et al., 2004).

  • Synthesis of Biologically Active Compounds : Gandikota et al. (2017) synthesized amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, highlighting the compound's role in producing biologically active substances with potential medicinal properties (Gandikota et al., 2017).

  • Antimicrobial and Antifungal Properties : Suresh et al. (2016) synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, exhibiting significant antimicrobial and antifungal activities (Suresh et al., 2016).

  • Role in Cardiovascular Research : Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, showing coronary vasodilating and antihypertensive activities. This suggests the compound's utility in cardiovascular research (Sato et al., 1980).

Safety And Hazards

The safety and hazards associated with triazolo-pyridine derivatives can vary depending on the specific compound. Some compounds in this class have been found to exhibit cytotoxicity at certain concentrations .

Future Directions

There is ongoing research into the synthesis and potential applications of triazolo-pyridine derivatives. This includes the development of new antimicrobial agents with excellent antibacterial activity . The exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents is also being encouraged .

properties

IUPAC Name

methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-11-12-8-7(10)3-6(4-13(5)8)9(14)15-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLKJTKZWFVCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 6
Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

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